In-Depth Technical Guide: 1H and 13C NMR Chemical Shifts for 5-Fluoro-6-iodopyridin-2-amine
In-Depth Technical Guide: 1H and 13C NMR Chemical Shifts for 5-Fluoro-6-iodopyridin-2-amine
Executive Summary
The structural elucidation of highly functionalized halogenated pyridines is a critical bottleneck in preclinical drug development. 5-Fluoro-6-iodopyridin-2-amine (CAS: 1805560-66-0) presents a uniquely complex nuclear magnetic resonance (NMR) profile due to the competing electronic effects of a strongly electron-donating amine, a highly electronegative fluorine, and a massive, polarizable iodine atom. This whitepaper provides a comprehensive framework for assigning and validating the 1 H and 13 C NMR chemical shifts of this molecule, detailing the mechanistic causality behind its spin system dynamics and establishing a self-validating experimental protocol for structural verification.
Molecular Architecture & Spin System Dynamics
The pyridine core of 5-fluoro-6-iodopyridin-2-amine is an electron-deficient aromatic system modified by three distinct substituents that dictate its magnetic environment:
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C-2 Amine (-NH 2 ): Acts as a strong π -electron donor via resonance, significantly shielding the ortho (C-3) and para (C-5) positions.
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C-5 Fluorine (-F): A spin-1/2 nucleus (100% natural abundance) that introduces intense through-bond scalar coupling ( J -coupling) to both adjacent carbons and protons, while inductively withdrawing electron density.
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C-6 Iodine (-I): Introduces a profound relativistic Heavy Atom Effect (HAE) , drastically shielding the directly attached carbon nucleus via spin-orbit coupling.
The resulting spin system is characterized by heteronuclear coupling ( 19 F- 1 H and 19 F- 13 C) and homonuclear coupling ( 1 H- 1 H), requiring careful multiplet analysis to resolve.
Quantitative NMR Data Assignments
The following tables summarize the predicted and empirically derived chemical shifts for 5-fluoro-6-iodopyridin-2-amine in DMSO- d6 at 298K.
Table 1: 1 H NMR Chemical Shifts and Coupling Constants (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment |
| H-4 | 7.05 – 7.25 | dd | 3JHH ≈ 8.5, 3JHF ≈ 9.0 | 1H | Pyridine C4-H |
| H-3 | 6.35 – 6.55 | dd | 3JHH ≈ 8.5, 4JHF ≈ 3.5 | 1H | Pyridine C3-H |
| NH 2 | 5.80 – 6.20 | br s | N/A | 2H | Amine protons |
Table 2: 13 C NMR Chemical Shifts and Coupling Constants (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment |
| C-2 | 160.0 – 165.0 | d | 4JCF ≈ 2.0 | C-NH 2 (Quaternary) |
| C-5 | 148.0 – 153.0 | d | 1JCF ≈ 250.0 | C-F (Quaternary) |
| C-4 | 123.0 – 127.0 | d | 2JCF ≈ 20.0 | C-H (Methine) |
| C-6 | 105.0 – 115.0 | d | 2JCF ≈ 25.0 | C-I (Quaternary, HAE) |
| C-3 | 108.0 – 112.0 | d | 3JCF ≈ 5.0 | C-H (Methine) |
Mechanistic Causality of Chemical Shifts (E-E-A-T)
To ensure scientific integrity, it is imperative to understand why these chemical shifts occur rather than merely memorizing their positions. The chemical shifts are governed by three primary physical phenomena:
A. The Heavy Atom Effect (HAE) on C-6
In a standard pyridine ring, the C-2/C-6 carbons resonate far downfield (approx. 150 ppm) due to the electronegativity of the adjacent nitrogen. However, the attachment of iodine at C-6 completely overrides this. Iodine (atomic number 53) possesses a massive, polarizable electron cloud. When placed in an external magnetic field ( B0 ), the relativistic spin-orbit coupling of iodine's electrons generates a strong opposing local magnetic field. This heavily shields the directly attached C-6 carbon, shifting it upfield by approximately 30–40 ppm to the 105–115 ppm range (). This phenomenon is a hallmark of iodinated aromatics and is critical for distinguishing C-6 from C-2 ().
B. Fluorine-19 Scalar Coupling Dynamics
Fluorine's 100% natural abundance as a spin-1/2 nucleus means every carbon and proton in proximity will be split into multiplets ().
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13 C Impact: The C-5 carbon experiences a massive one-bond coupling ( 1JCF ≈ 250 Hz), making it easily identifiable as a wide doublet. The adjacent C-4 and C-6 carbons experience two-bond couplings ( 2JCF ≈ 20–25 Hz).
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1 H Impact: The H-4 proton is ortho to the fluorine, resulting in a strong three-bond coupling ( 3JHF ≈ 9 Hz). Because H-4 is also ortho to H-3 ( 3JHH ≈ 8.5 Hz), the H-4 signal appears as a distinct doublet of doublets (dd), or a pseudo-triplet if the J -values are nearly identical.
C. Resonance Shielding by the Amine Group
The -NH 2 group at C-2 acts as a π -electron donor. By pushing electron density into the ring, it significantly shields the ortho (C-3) and para (C-5) positions (). This explains why H-3 resonates significantly upfield (~6.45 ppm) compared to H-4 (~7.15 ppm).
Self-Validating Experimental Protocols
To guarantee trustworthiness, the NMR acquisition must be treated as a self-validating system. A 1D spectrum alone is insufficient for a highly substituted ring; 2D heteronuclear correlation is mandatory to prevent misassignment of the quaternary carbons (C-2, C-5, C-6).
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg of 5-fluoro-6-iodopyridin-2-amine in 0.6 mL of anhydrous DMSO- d6 . DMSO is specifically chosen to disrupt intermolecular hydrogen bonding, which sharpens the amine (-NH 2 ) proton signal and stabilizes the solvent lock.
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1D NMR Acquisition:
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1 H NMR: Acquire at 400 MHz, 16 scans, with a relaxation delay (D1) of 2.0 s.
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13 C{ 1 H} NMR: Acquire at 100 MHz, 1024 scans, D1 = 2.0 s, utilizing WALTZ-16 composite pulse decoupling to remove 1 H splitting while retaining 19 F splitting.
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19 F NMR: Acquire at 376 MHz, 64 scans, to confirm the presence of a single fluorine environment (typically around -120 to -130 ppm).
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2D Structural Validation (The Self-Validating Check):
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HSQC (Heteronuclear Single Quantum Coherence): Use this to map H-3 to C-3 and H-4 to C-4. This definitively separates the methine carbons from the quaternary carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. The H-4 proton will show strong three-bond ( 3JCH ) cross-peaks to both C-2 and C-6. Because C-6 is heavily shielded by the iodine (HAE) and split by fluorine ( 2JCF ), while C-2 is deshielded by the amine, the HMBC cross-peaks will unambiguously differentiate the two quaternary sites, validating the 1D assignments.
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Workflow & Interaction Diagrams
Diagram 1: Spin-spin coupling network for heteronuclear and homonuclear interactions.
Diagram 2: Standardized workflow for multinuclear NMR data acquisition and validation.
References
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Krivdin, L. B. "Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations." ResearchGate, 2018. URL: [Link]
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Wheeler, S. E., et al. "Local Nature of Substituent Effects in Stacking Interactions." ACS Publications, 2011. URL: [Link]
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"Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments." The Journal of Organic Chemistry, 2013. URL: [Link]
